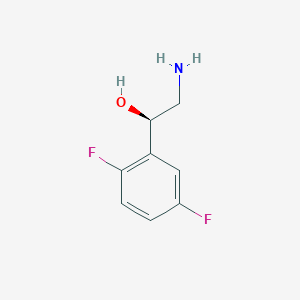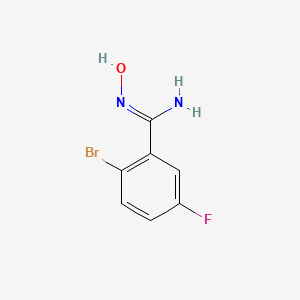
2-Bromo-5-fluoro-N'-hydroxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique structure, which includes a bromine and fluorine atom attached to a benzene ring, along with a hydroxy and carboximidamide group. It is used primarily in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The hydroxy and carboximidamide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboximidamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide can be compared with similar compounds such as:
2-Bromo-5-fluorobenzaldehyde: This compound lacks the hydroxy and carboximidamide groups, making it less versatile in terms of hydrogen bonding and enzyme inhibition.
2-Bromo-5-fluorobenzoic acid: This compound has a carboxylic acid group instead of the carboximidamide group, which can affect its reactivity and interaction with biological molecules.
2-Bromo-5-fluoroaniline: This compound has an amino group instead of the hydroxy and carboximidamide groups, leading to different chemical and biological properties.
The uniqueness of 2-Bromo-5-fluoro-N’-hydroxybenzene-1-carboximidamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules.
Propriétés
Formule moléculaire |
C7H6BrFN2O |
|---|---|
Poids moléculaire |
233.04 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
Clé InChI |
UNPLRUDHIXPQPC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)/C(=N/O)/N)Br |
SMILES canonique |
C1=CC(=C(C=C1F)C(=NO)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


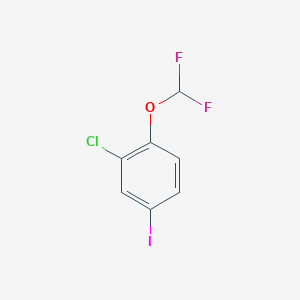

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

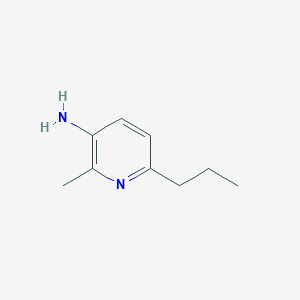
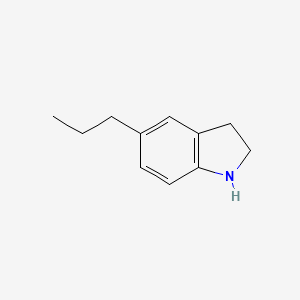
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
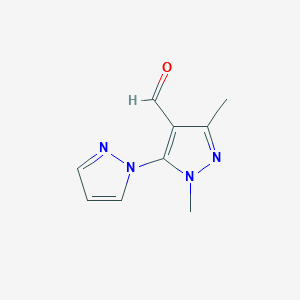
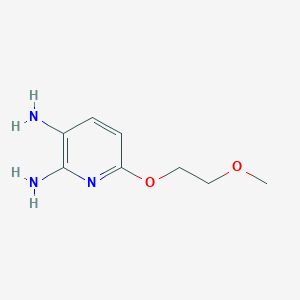

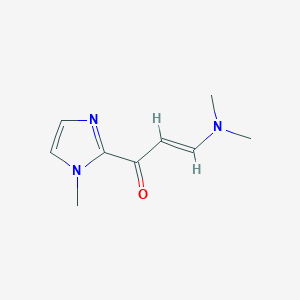

![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
